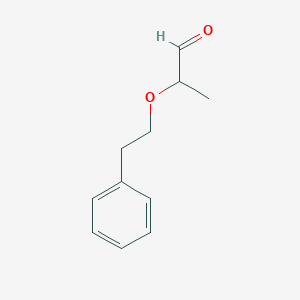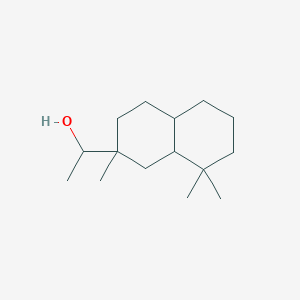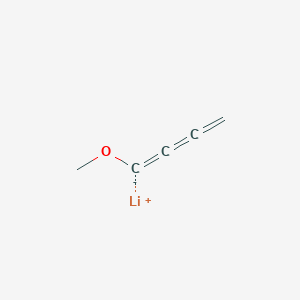![molecular formula C8H8O3 B14361121 4-Hydroxy-6,7-dihydrocyclopenta[b]pyran-2(5H)-one CAS No. 90345-58-7](/img/structure/B14361121.png)
4-Hydroxy-6,7-dihydrocyclopenta[b]pyran-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-6,7-dihydrocyclopenta[b]pyran-2(5H)-one is a heterocyclic organic compound with a unique structure that includes a hydroxyl group and a dihydrocyclopenta[b]pyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6,7-dihydrocyclopenta[b]pyran-2(5H)-one typically involves cyclization reactions. One common method is the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using sodium alkoxide solutions (sodium ethoxide or sodium methoxide) as reagents and catalysts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and scale-up processes can be applied to develop efficient production methods.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-6,7-dihydrocyclopenta[b]pyran-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-6,7-dihydrocyclopenta[b]pyran-2(5H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-6,7-dihydrocyclopenta[b]pyran-2(5H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5H-5-Methyl-6,7-dihydrocyclopenta[b]pyrazine: This compound has a similar dihydrocyclopenta ring but differs in its functional groups and nitrogen atoms.
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Another similar compound with a dihydrocyclopenta ring, but with different substituents.
Uniqueness
4-Hydroxy-6,7-dihydrocyclopenta[b]pyran-2(5H)-one is unique due to its hydroxyl group and the specific arrangement of atoms in its structure
Eigenschaften
CAS-Nummer |
90345-58-7 |
|---|---|
Molekularformel |
C8H8O3 |
Molekulargewicht |
152.15 g/mol |
IUPAC-Name |
4-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyran-2-one |
InChI |
InChI=1S/C8H8O3/c9-6-4-8(10)11-7-3-1-2-5(6)7/h4,9H,1-3H2 |
InChI-Schlüssel |
BUHCKGLTQBPQCV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C1)OC(=O)C=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Carbonylbis[(3-oxo-1,3-dihydro-2-benzofuran-5,1-diyl)] diacetate](/img/structure/B14361038.png)


![5-[(Methanesulfonyl)(methyl)amino]-2-methoxy-N-phenylbenzamide](/img/structure/B14361052.png)
![1-[(1,3-Benzothiazol-2-yl)sulfanyl]-2,2,6,6-tetramethylpiperidin-4-one](/img/structure/B14361055.png)
![5-Methyl-3-oxobicyclo[3.3.1]nonane-1-carbonyl chloride](/img/structure/B14361057.png)








